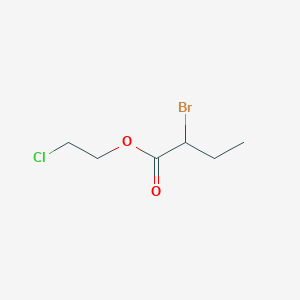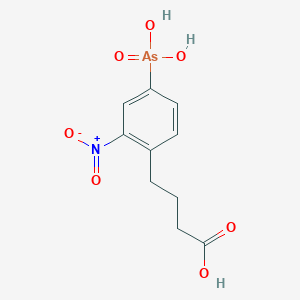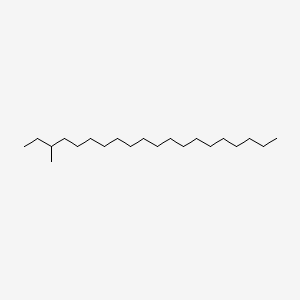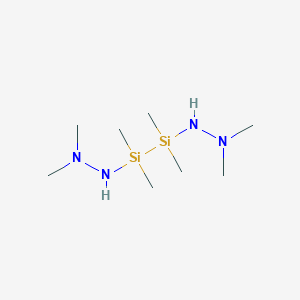![molecular formula C7H6N2 B14722966 2H-Pyrrolo[2,3-C]pyridine CAS No. 13367-51-6](/img/structure/B14722966.png)
2H-Pyrrolo[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolopyridine core . Another approach involves the annulation of the pyridine ring in the final step of the synthesis, often using the Pictet-Spengler reaction accompanied by cyclization and oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of transition metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as oxone and hydrogen peroxide are commonly used under mild conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated derivatives of this compound can be used in substitution reactions with nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
2H-Pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2H-Pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been found to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2H-Pyrrolo[2,3-C]pyridine can be compared to other similar compounds, such as:
Pyrrolo[3,4-C]pyridine: This isomer has a different arrangement of nitrogen atoms and exhibits distinct biological activities.
Pyrrolo[2,3-D]pyrimidine: Another related compound with a pyrimidine ring fused to a pyrrole ring, known for its kinase inhibitory activity.
The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with biological targets and diverse applications in research and industry.
Propriétés
Numéro CAS |
13367-51-6 |
|---|---|
Formule moléculaire |
C7H6N2 |
Poids moléculaire |
118.14 g/mol |
Nom IUPAC |
2H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-3,5H,4H2 |
Clé InChI |
CYCJZBUUSQBJLE-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C=CN=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




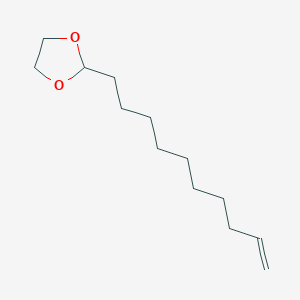

![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
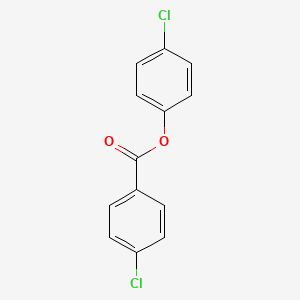

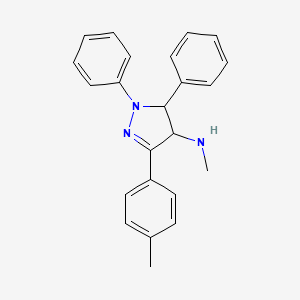
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
